![molecular formula C16H21FN2O2 B1450063 tert-Butyl-8-Fluor-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indol-2(9bH)-carboxylat CAS No. 1251015-03-8](/img/structure/B1450063.png)

tert-Butyl-8-Fluor-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indol-2(9bH)-carboxylat

Übersicht

Beschreibung

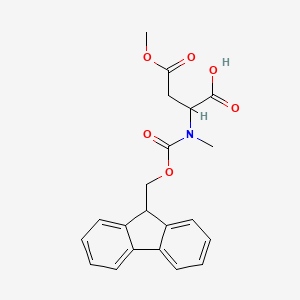

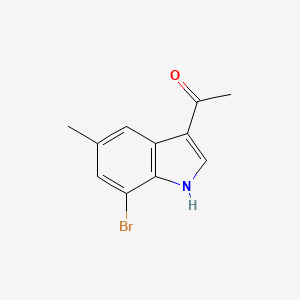

Tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate is a useful research compound. Its molecular formula is C16H21FN2O2 and its molecular weight is 292.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebsforschungsaktivität

Diese Verbindung hat in der Krebsforschung vielversprechend abgeschnitten, da sie strukturell mit anderen Pyrido[4,3-b]indolderivaten verwandt ist. Diese Derivate wurden entwickelt, um Alkyl- oder Aralkylgruppen und eine Sulfonylgruppe einzuführen, die in einigen Antitumormedikamenten als Pharmakophore betrachtet werden . Die Einführung dieser Gruppen hat zu Verbindungen mit moderater bis ausgezeichneter Antiproliferationsaktivität gegen verschiedene Krebszelllinien geführt, darunter Hela, A549, HepG2 und MCF-7 .

Molekular Docking Studien

Das tert-Butyl-8-Fluor-Derivat kann in molekularen Docking-Studien verwendet werden, um seine Interaktion mit biologischen Zielen zu verstehen. Frühere Studien an ähnlichen Verbindungen haben Bindungsorientierungen im aktiven Zentrum von c-Met aufgezeigt, einer Rezeptortyrosinkinase, die an Krebs beteiligt ist . Dies deutet auf potenzielle Anwendungen bei der Entwicklung gezielter Therapien hin.

Molekulardynamiksimulationen

In Verbindung mit molekularem Docking können Molekulardynamiksimulationen durchgeführt werden, um die Bindungsstabilität zwischen dieser Verbindung und ihren Rezeptoren zu bewerten. Dies ist entscheidend für die Vorhersage der Wirksamkeit und potenziellen Nebenwirkungen von Medikamentenkandidaten .

Entwicklung und Synthese neuer Medikamente

Das tert-Butyl-8-Fluor-Derivat dient als Baustein bei der Entwicklung und Synthese neuer Medikamente. Durch Modifizierung seiner Struktur können Forscher eine Vielzahl von Verbindungen mit potenziellen therapeutischen Anwendungen herstellen .

Pharmakophor-Modellierung

Die Pharmakophor-Modellierung beinhaltet die Identifizierung und Kartierung der strukturellen Merkmale, die für die Interaktion eines Moleküls mit einem bestimmten biologischen Ziel erforderlich sind. Die Struktur des tert-Butyl-8-Fluor-Derivats kann zur Entwicklung von Pharmakophor-Modellen für die Entdeckung neuer Medikamente verwendet werden .

In-vitro-Antiproliferationsassays

Die Wirksamkeit der Verbindung gegen Krebs kann durch In-vitro-Antiproliferationsassays unter Verwendung von Krebszelllinien bewertet werden. Diese Assays helfen, die IC50-Werte zu bestimmen, die die Konzentration angeben, die erforderlich ist, um das Zellwachstum um 50 % zu hemmen .

Wirkmechanismus

Target of Action

The primary target of this compound is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, particularly in the context of cancer cells .

Mode of Action

The compound interacts with its target, the c-Met kinase, primarily through hydrophobic interactions . This interaction can inhibit the kinase’s activity, leading to a decrease in the proliferation of cancer cells .

Biochemical Pathways

By inhibiting c-Met kinase, the compound affects the hepatocyte growth factor (HGF)/c-Met signaling pathway . This pathway is often upregulated in cancer cells, and its inhibition can lead to reduced cell growth and survival .

Pharmacokinetics

The compound’s efficacy against cancer cells suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The compound’s action results in a dose-dependent inhibition of the proliferation of various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . It also significantly inhibits the cytolytic activity of these cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .

Biochemische Analyse

Biochemical Properties

tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate: plays a significant role in biochemical reactions, particularly in the inhibition of cancer cell proliferation. It interacts with various enzymes and proteins, including c-Met, a receptor tyrosine kinase that is often overexpressed in cancer cells . The compound binds to the active site of c-Met, inhibiting its activity and thereby blocking downstream signaling pathways that promote cell growth and survival . Additionally, molecular docking studies have shown that this compound has a stable binding orientation within the active site of c-Met, further supporting its potential as an anti-cancer agent .

Cellular Effects

The effects of tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate on various cell types have been extensively studied. It has been shown to inhibit the proliferation of several cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The compound exerts its effects by disrupting cell signaling pathways, leading to reduced cell viability and increased apoptosis . Furthermore, it influences gene expression by downregulating genes involved in cell cycle progression and upregulating genes associated with apoptosis . This dual action on cell signaling and gene expression makes it a promising candidate for cancer therapy.

Molecular Mechanism

At the molecular level, tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate exerts its effects through several mechanisms. It binds to the active site of c-Met, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the c-Met signaling pathway, which is crucial for cancer cell proliferation and survival . Additionally, the compound has been shown to induce changes in gene expression, leading to the activation of apoptotic pathways and the suppression of cell cycle progression . These molecular mechanisms collectively contribute to its anti-cancer effects.

Temporal Effects in Laboratory Settings

The stability and long-term effects of tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate have been evaluated in laboratory settings. The compound has demonstrated good stability under various conditions, maintaining its activity over extended periods . In in vitro studies, its effects on cancer cell proliferation and apoptosis were observed to be sustained over time, indicating its potential for long-term therapeutic use

Dosage Effects in Animal Models

In animal models, the effects of tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate vary with dosage. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing potential side effects.

Metabolic Pathways

tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate: is metabolized through several pathways, involving enzymes such as cytochrome P450 . The compound undergoes oxidative metabolism, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall therapeutic effects of the compound . Additionally, the compound’s interaction with cofactors and other metabolic enzymes can influence its metabolic flux and the levels of metabolites produced .

Transport and Distribution

The transport and distribution of tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate within cells and tissues are mediated by various transporters and binding proteins . The compound is efficiently taken up by cancer cells, where it accumulates and exerts its therapeutic effects . Its distribution within tissues is influenced by factors such as tissue permeability and the presence of specific transporters . Understanding these factors is crucial for optimizing the delivery and efficacy of the compound in therapeutic applications.

Subcellular Localization

The subcellular localization of tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target proteins and enzymes . Additionally, it may be directed to specific subcellular compartments through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and its ability to modulate cellular processes.

Eigenschaften

IUPAC Name |

tert-butyl 8-fluoro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,12,14,18H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXJRJXMRBLFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1449980.png)

![acetic acid;(4S)-4-amino-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid](/img/structure/B1449993.png)

![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1449997.png)

![1-[1-(Propan-2-yl)piperidin-4-yl]piperazine](/img/structure/B1449998.png)

![acetic acid;(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1449999.png)

![[3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraen-1-yl]triphenyl-phosphonium sulfate](/img/structure/B1450001.png)

![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1450002.png)

![1-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1450003.png)